2-(1H-Indazol-6-ylthio)-N-methyl-benzamide

Analytical Chemistry Pharmaceutical Quality Control Mass Spectrometry

In ANDA submissions for generic Axitinib, misidentified impurity peaks frequently trigger costly OOS investigations. 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is the exact pharmacopeial marker required to prevent this. - Ensures accurate quantification of the thioether-linked impurity at the C6 position, critical for ICH Q3A compliance (≤0.15% threshold). - Possesses a defined relative retention time (RRT) essential for system suitability and method validation per FDA specificity requirements. - Establishes direct traceability to USP Axitinib Related Compounds monograph, eliminating matrix interference risks.

Molecular Formula C15H13N3OS
Molecular Weight 283.35
CAS No. 944835-85-2
Cat. No. B601018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
CAS944835-85-2
Synonyms2-(1H-indazol-6-ylthio)-N-Methyl- BenzaMide;  BenzaMide, 2-(1H-indazol-6-ylthio)-N-Methyl-;  Axitinib Impurity e
Molecular FormulaC15H13N3OS
Molecular Weight283.35
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axitinib Impurity B: Identity and Procurement


2-(1H-Indazol-6-ylthio)-N-methyl-benzamide (CAS 944835-85-2), synonymously designated as Axitinib Impurity B or Axitinib Impurity E, is a heterocyclic compound featuring an indazole moiety linked to a benzamide structure via a thioether bridge (molecular formula C₁₅H₁₃N₃OS, molecular weight 283.35 g/mol) . It is primarily procured and utilized as a certified reference standard or impurity marker for the analytical method development, method validation (AMV), and quality control (QC) of the antitumor agent Axitinib (CAS 319460-85-0) [1]. Given its structural similarity to the Axitinib core, this compound is not generally employed as a therapeutic candidate but rather as a critical control material for quantifying related substances in Active Pharmaceutical Ingredient (API) and finished drug product release testing .

Axitinib Impurity B: Why Generic Substitution Fails


In the context of pharmaceutical quality control, generic substitution or the use of unqualified structural analogs is invalid due to the specific retention time, response factor, and spectral fingerprint required for impurity quantification. Axitinib impurity profiling necessitates the use of this exact compound (Axitinib Impurity B/E) because it possesses a defined and documented relative retention time (RRT) in validated HPLC methods used for ANDA (Abbreviated New Drug Application) submissions [1]. Replacing it with a different indazole derivative or thioether analog—even one sharing a similar core—would alter the chromatographic separation profile and the calibration curve slope, thereby compromising the accuracy of impurity quantification as mandated by ICH Q3A/Q3B guidelines. Furthermore, regulatory traceability against pharmacopeial standards (e.g., USP or EP) can only be established when the reference material exactly matches the chemical entity specified in the Axitinib USP monograph for related compounds [2].

Axitinib Impurity B: Quantitative Differentiation Evidence


Mass Shift for HPLC-MS Selectivity

The compound exhibits a significant molecular weight reduction (Δ = -103.12 g/mol) compared to the Axitinib parent API. This mass deficit is critical for MS detection selectivity, as the parent ion of this impurity (m/z 284.1 for [M+H]⁺) falls in a less congested region of the mass spectrum relative to the Axitinib parent (m/z 387.2 for [M+H]⁺), reducing the risk of isobaric interference during trace-level quantification . The accurate monoisotopic mass is precisely 283.07793322 g/mol .

Analytical Chemistry Pharmaceutical Quality Control Mass Spectrometry

ICH Q3A Purity Compliance

This compound is commercially supplied with a verified minimum purity specification of 95.0% to 97.0% . In contrast, alternative impurities like Axitinib Impurity G or non-certified intermediates often lack a defined purity threshold, requiring users to perform in-house purification and characterization, which delays method implementation. A purity of ≥95% aligns with the ICH requirement that reference standards used for the quantification of impurities at the 0.1% threshold possess high purity to ensure accurate response factor determination .

Regulatory Compliance Analytical Method Validation ANDAs

Ambient Shipping vs. Cold-Chain Stability

Unlike the Axitinib parent API (which typically requires storage at -20°C in a freezer [1]) or certain unstable intermediates, Axitinib Impurity B (CAS 944835-85-2) is classified for shipping at ambient temperature and storage at +4°C in an inert atmosphere [2]. This is quantitatively supported by a relatively high predicted boiling point of 555.7±30.0 °C and a solid-state decomposition temperature >148°C , indicating robust thermal stability suitable for global logistics without the need for costly dry ice or gel packs.

Supply Chain Logistics Reference Standard Stability Cost Efficiency

Axitinib Impurity B: Application Scenarios


Method Validation and System Suitability for ANDAs

In the development and validation of HPLC methods for Axitinib generic drug applications (ANDAs), 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is the designated marker for system suitability. Its specific relative retention time (RRT) and resolution from the Axitinib main peak are used to verify column performance and mobile phase integrity prior to sample analysis. Using this exact impurity marker ensures the method meets FDA specificity requirements for impurity profiling [1].

Impurity Quantification in Axitinib API Batches

This compound is employed as an external standard in HPLC-UV or LC-MS/MS assays to quantify the level of Axitinib Impurity B in commercial API batches. Given the structural evidence of a thioether linkage at the indazole C6 position , it serves as a key indicator of side-reactions during the final coupling step of Axitinib synthesis. Quantification of this specific entity is necessary to ensure the total impurity profile remains below the ICH Q3A qualification threshold (≤0.15%) [2].

Pharmacopeial Monograph Compliance

Analytical laboratories engaged in batch release testing for the European or US market utilize this compound to establish traceability to the USP Axitinib Related Compounds monograph. The availability of this specific impurity reference standard (CAS 944835-85-2) allows quality control units to correctly identify and integrate the corresponding impurity peak in USP-specified HPLC methods, thereby preventing OOS (Out of Specification) investigations triggered by misidentified matrix peaks [3].

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